
2-Naphthoic acid
Overview
Description
2-Naphthoic acid (2-NA), a bicyclic aromatic compound with a carboxylic acid group at the C2 position of naphthalene, is a versatile molecule with applications in medicinal chemistry, environmental science, and materials synthesis. Its structure enables diverse chemical modifications, making it a scaffold for developing NMDA receptor modulators, retinoids, and biodegradable intermediates. Environmentally, 2-NA serves as a central metabolite in anaerobic degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and 2-methylnaphthalene . Its physicochemical properties, such as acidity (pKa ~3.1) and solubility, also make it a candidate for reaction-accelerating additives in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthoic acid can be synthesized through several methods:
Carboxylation of 1-chloronaphthalene: This method involves the reaction of 1-chloronaphthalene with carbon dioxide in the presence of a catalyst.
Hydrolysis of β-naphthonitrile: This method involves the hydrolysis of β-naphthonitrile, yielding this compound.
Oxidation of 2-methylnaphthalene: This method involves the oxidation of 2-methylnaphthalene using sodium dichromate and water.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 2-methylnaphthalene due to its high yield and efficiency .
Chemical Reactions Analysis
2-Naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: It can be reduced to form 2-naphthylmethanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: 2-naphthylmethanol.
Substitution: 2-nitronaphthalene and 2-naphthalenesulfonic acid.
Scientific Research Applications
Pharmaceutical Applications
Antihypertensive Properties
Recent studies have highlighted the potential of 3-hydroxy-2-naphthoic acid (3HNA), a derivative of 2-naphthoic acid, as a therapeutic agent for hypertension. Research demonstrated that 3HNA can mitigate angiotensin II-induced vascular remodeling and hypertension in mice. The compound was shown to prevent increases in heart weight and vascular medial thickening, suggesting its role as a chemical chaperone that preserves protein homeostasis under cardiovascular stress .
Anti-Inflammatory Effects
Another derivative, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has been identified for its anti-inflammatory properties. It binds to the aryl hydrocarbon receptor (AhR) and exhibits significant activity in reducing inflammation in gut cells. This mechanism may have implications for treating inflammatory bowel diseases and other related conditions .
Psoriasis Treatment
1,4-DHNA has also been explored for its potential to induce apoptosis in human keratinocytes, which could be beneficial in treating psoriasis—a chronic inflammatory skin disorder characterized by abnormal keratinocyte proliferation .
Agricultural Applications
Pesticide Development
this compound derivatives are being studied for their effectiveness as agrochemicals. They can serve as precursors for the synthesis of various pesticides and herbicides, capitalizing on their structural properties to enhance efficacy against pests while minimizing environmental impact.
Material Science
Dye and Pigment Production
The compound is utilized as an intermediate in the production of dyes and pigments. Its ability to form complex structures allows for the development of vibrant colors that are stable under various conditions. The synthesis of these materials often involves modifying the naphthoic acid structure to achieve desired properties .
In Vitro Studies on Antibacterial Activity
Research has indicated that certain hydrazide derivatives of naphthoic acids exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. These studies are crucial for developing new antibiotics amid rising antibiotic resistance .
Case Studies
Mechanism of Action
2-Naphthoic acid exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a noncompetitive inhibitor of N-methyl-D-aspartate receptors, which are involved in synaptic transmission and plasticity in the central nervous system . The inhibition mechanism involves binding to an allosteric site on the receptor, thereby modulating its activity .
Comparison with Similar Compounds
Comparison with Structural Isomers
1-Naphthoic Acid (1-NA)
1-NA, the structural isomer of 2-NA with a carboxylic acid group at the C1 position, exhibits distinct physicochemical and biological behaviors:
- Self-Association : NMR studies reveal that 1-NA forms stronger intermolecular aggregates than 2-NA due to steric and electronic differences, impacting solubility and reactivity in solution-phase reactions .
- Biodegradation : While 2-NA is a central intermediate in anaerobic naphthalene and 2-methylnaphthalene degradation, 1-NA is implicated in 1-methylnaphthalene degradation. This divergence arises from substrate-specific fumarate addition pathways in sulfate-reducing bacteria .
Comparison with Derivatives and Analogues
Substituent Effects on NMDA Receptor Modulation
Modifications to the 2-NA nucleus significantly influence NMDA receptor inhibition (Table 1):
Compound | Substituents | IC50 (μM) | Maximal Inhibition (%) | Selectivity |
---|---|---|---|---|
2-NA (UBP519) | None | >100 | 30 (GluN2A) | Non-selective |
UBP558 | 3-Hydroxy | ~10 | 80–90 | GluN2C/D-preferring |
UBP618 | 1-Bromo, 2-Hydroxy, 6-Phenyl | ~2 | 60–90 | Non-selective |
UBP628 | 6-Phenyl | ~5 | 70–85 | GluN2A-preferring |
- 3-Substitution: Addition of 3-hydroxy (UBP558) or 3-amino groups enhances inhibitory potency at GluN2C/D receptors by 10-fold compared to unmodified 2-NA .
- 6-Phenyl Substitution : Increases affinity (e.g., UBP618, IC50 ~2 μM) but reduces maximal inhibition (60–90%), likely due to steric hindrance preventing full receptor closure .
- Phenanthroic Acid Derivatives : Larger aromatic systems (e.g., phenanthroic acid) exhibit greater GluN2 subunit selectivity than 2-NA derivatives, attributed to interactions with subtype-specific allosteric pockets .
Retinoid Receptor Selectivity
6-Substituted 2-NA derivatives demonstrate receptor-specific activity:
- Oxime Derivative (Compound 12): Potent RARγ selectivity (EC50 ~10 nM), surpassing retinoic acid in transactivation assays .
- Olefinic Derivative (Compound 11): Comparable to retinoic acid but with RARβ/γ preference, highlighting the role of substituent electronics in receptor binding .
Comparison in Biodegradation Pathways
Anaerobic Degradation of PAHs (Table 2)
Substrate | Central Metabolite | Key Enzymes/Reactions | Downstream Products |
---|---|---|---|
Naphthalene | 2-NA | Carboxylation or fumarate addition | Tetrahydro-, octahydro-2-NA |
2-Methylnaphthalene | 2-NA | Fumarate addition → β-oxidation | Naphthyl-2-methyl-succinic acid |
1-Methylnaphthalene | 1-NA | Putative fumarate addition (NmsA homologs) | Naphthyl-1-methyl-succinic acid |
- 2-NA Pathway : Converges at decahydro-2-NA before ring cleavage to alicyclic diacids (e.g., cis-2-carboxycyclohexylacetic acid) .
- 1-NA Pathway: Proposed to mirror 2-NA degradation but remains less characterized due to novel fumarate-addressing enzymes in Thermoanaerobacteraceae .
Pharmacological Comparisons
Trypanosoma brucei RNA Editing Ligase 1 (TbREL1) Inhibition
2-NA derivatives outperform other naphthalene-based compounds in docking efficiency:
- Docking Success Rate : 26% for 2-NA derivatives vs. 8–10% for naphthalene-2-sulfonic acid and 2-nitronaphthalene derivatives .
- Binding Pose : The naphthalene moiety occupies the ATP-binding pocket, while electronegative groups (e.g., carboxylic acid) interact with active-site arginine residues .
Reaction-Accelerating Additives
2-NA accelerates amide bond cleavage reactions more effectively than dicarboxylic acids (e.g., oxalic acid) or sulfonic acids, attributed to optimal acidity and steric accessibility .
Metal-Organic Frameworks (MOFs)
2-NA derivatives like Hcmtna (4-(carboxymethoxy)-6-methyl-1-(p-tolyl)-2-naphthoic acid) form luminescent MOFs with transition metals (e.g., Co, Cd), demonstrating applications in fluorescence sensing .
Biological Activity
2-Naphthoic acid, a derivative of naphthalene, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its naphthalene backbone with a carboxylic acid functional group at the second position. Its chemical structure is represented as follows:
- Molecular Formula : C₁₁H₈O₂
- Molecular Weight : 176.18 g/mol
Mechanisms of Biological Activity
Research has indicated that this compound and its derivatives exhibit several biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of naphthoic acid can possess antimicrobial properties against multi-drug resistant (MDR) pathogens. For instance, the development of amphiphilic polymers containing naphthoic acid showed significant efficacy against gram-negative bacteria while maintaining selectivity towards mammalian cells .
- Anti-inflammatory Effects : this compound has been implicated in anti-inflammatory responses through its interaction with various cellular pathways. A notable study highlighted its ability to inhibit cyclooxygenases (COX-1 and COX-2) and phospholipase A2 (PLA2), which are critical in the inflammatory process .
- Aryl Hydrocarbon Receptor (AhR) Modulation : The compound has been shown to bind to the AhR, influencing gene expression related to detoxification and inflammation. Specifically, metabolites derived from this compound have demonstrated potent activity in inducing cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are involved in the metabolism of xenobiotics .
Table 1: Antagonistic Activity of this compound Derivatives
Compound | K_i (nM) | Biological Activity |
---|---|---|
6 | 0.3 ± 0.1 | High-affinity antagonist for P2Y14R |
19 | 120 ± 8 | Moderate antagonist |
20 | 2.7 ± 1.2 | Strong antagonist |
22 | 13.0 ± 1.1 | Moderate antagonist |
23 | 2.0 ± 0.2 | Strong antagonist |
... | ... | ... |
This table summarizes the antagonistic activities of various synthesized analogues of this compound evaluated in CHO cells expressing the human P2Y14 receptor. The compound's derivatives exhibited varying degrees of potency, indicating potential therapeutic applications in conditions involving inflammatory responses .
Therapeutic Implications
The biological activities of this compound suggest its potential use in therapeutic applications:
- Inflammatory Diseases : Given its inhibitory effects on COX enzymes and PLA2, compounds derived from this compound could serve as anti-inflammatory agents.
- Cancer Therapy : The modulation of AhR activity by naphthoic acid derivatives may provide a pathway for developing cancer therapeutics targeting AhR-related pathways.
- Antimicrobial Treatments : The antimicrobial properties against MDR pathogens highlight its potential role in developing new antibiotics or adjunct therapies for existing antimicrobials.
Q & A
Q. Basic: What are the recommended safety protocols for handling 2-naphthoic acid in laboratory settings?
Answer:
this compound requires strict safety measures due to its skin and eye irritation potential. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid direct contact .
- Ventilation: Use fume hoods for handling powdered forms to minimize inhalation risks .
- Storage: Store in airtight containers in cool, dark environments to prevent degradation .
- Spill Management: Collect spills using non-reactive materials (e.g., vermiculite) and dispose of as hazardous waste .
Q. Basic: How can spectroscopic methods characterize this compound’s interactions with cyclodextrins (CDs)?
Answer:
Fluorescence spectroscopy is a primary tool to study host-guest interactions:
- pH-Dependent Analysis: At acidic pH (<3.4), monitor blue shifts in fluorescence maxima when this compound complexes with α-CD, indicating partial inclusion of the carboxyl group .
- CD Polymer Comparison: γ-CD polymers induce broader emission quenching compared to monomeric γ-CD, suggesting distinct binding modes .
- Excitation-Dependent Studies: Use time-resolved fluorescence to assess excited-state proton transfer (ESPT) inhibition by α-CD, which blocks protonation pathways .
Q. Advanced: What structural modifications enhance this compound’s inhibitory activity on NMDA receptors?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 3-Position Substitutions: Adding hydroxyl (-OH) or amino (-NH₂) groups at the 3-position significantly boosts inhibitory activity (e.g., UBP558 and UBP596) .
- 6-Alkyl Substituents: 6-Phenyl or alkyl groups (e.g., UBP684) improve potency as pan-NMDAR inhibitors .
- Allosteric Binding: Modifications avoid direct competition with glutamate, targeting the N-terminal domain (NTD)-independent allosteric sites .
Methodology: Test derivatives using voltage-clamp electrophysiology on HEK293 cells expressing GluN2A-D subunits .
Q. Advanced: How do structural differences between 1- and this compound affect thermodynamic stability?
Answer:
this compound exhibits higher stability due to its planar structure, while 1-naphthoic acid is twisted ~11° out of the naphthalene plane. This steric strain increases the enthalpy of formation (ΔfH°) for 1-naphthoic acid by 9.4 kJ/mol (gas phase) and 12.4 kJ/mol (solid phase) . Experimental Validation: Compare gas-phase ΔfH° via calorimetry and solid-state stability using X-ray crystallography .
Q. Advanced: What role does this compound play in anaerobic naphthalene biodegradation?
Answer:
this compound is a central metabolite in Gram-positive, iron-reducing bacteria (e.g., Propionibacterium freudenreichii):
- Pathway Confirmation: Isotopic labeling (¹³C-bicarbonate) confirms carboxylation of naphthalene as the initial degradation step .
- Monitoring Techniques: Use LC/MS/MS to track metabolite accumulation during bacterial growth phases .
- Substrate Utilization Tests: Validate degradation by culturing bacteria on this compound as the sole carbon source .
Q. Advanced: How are this compound derivatives optimized for retinoic acid receptor (RAR) subtype selectivity?
Answer:
Key strategies include:
- 6-Substituted Derivatives: 6-Phenyl or alkyl groups enhance RARβ/γ selectivity (e.g., CD564) by sterically avoiding RARα binding pockets .
- Hydroxyl Group Placement: Adding a 4-hydroxyl group (e.g., compound 7) increases RARγ affinity (Ki = 77 nM vs. 6500 nM for RARα) .
- Pharmacophore Hybridization: Combine this compound with adamantyl groups to mimic retinoid scaffolds .
Validation: Use competitive binding assays with recombinant RARα/β/γ and transactivation assays in F9 teratocarcinoma cells .
Q. Advanced: What methodologies design fluorescent probes from this compound for P2Y14 receptor studies?
Answer:
- Homology Modeling: Build P2Y14R models using P2Y12R X-ray structures to predict fluorophore conjugation sites (e.g., piperidine ring) .
- Click Chemistry: Synthesize alkynyl derivatives (e.g., compound 22) for Alexa Fluor 488 conjugation, achieving sub-nM affinity (e.g., MRS4174, Ki = 80 pM) .
- Flow Cytometry: Validate probe specificity using competitive binding assays with known P2Y ligands .
Properties
IUPAC Name |
naphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYKYZJUGYBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059078 | |
Record name | 2-Naphthalenecarboxylic acid | |
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Molecular Weight |
172.18 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Crystals from 95% alcohol; [Merck Index] Colorless solid, almost insoluble in water; [MSDSonline] | |
Record name | 2-Naphthoic acid | |
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Flash Point |
205 °C | |
Record name | 2-Naphthoic acid | |
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CAS No. |
93-09-4 | |
Record name | 2-Naphthoic acid | |
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Record name | 2-Naphthoic acid | |
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Record name | 2-Naphthoic acid | |
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Record name | 2-Naphthalenecarboxylic acid | |
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Record name | 2-NAPHTHOIC ACID | |
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Retrosynthesis Analysis
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